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Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B560325 Get Quote

For researchers, scientists, and drug development professionals, the selective inhibition of

protein kinases is a critical aspect of modern therapeutic design. ML315 has emerged as a

potent inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase

(DYRK) families, which are implicated in cellular processes such as mRNA splicing and

neuronal development. This guide provides a comprehensive validation of ML315's specificity

through a comparative analysis of its kinase profiling data against other known CLK and DYRK

inhibitors.

This objective comparison, supported by experimental data, will aid researchers in making

informed decisions when selecting kinase inhibitors for their studies.

Kinase Inhibition Profile: ML315 vs. Alternatives
To quantitatively assess the selectivity of ML315, its inhibition profile was compared against a

panel of alternative CLK and DYRK inhibitors. The data, summarized in the table below,

showcases the half-maximal inhibitory concentration (IC50) values against key kinases. ML315

demonstrates high potency and selectivity for the CLK and DYRK families.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b560325?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase
ML315
IC50 (nM)

TG003
IC50 (nM)

Leucettin
e L41
IC50 (nM)

Harmine
IC50 (nM)

AZ191
IC50 (nM)

GSK-
626616
IC50 (nM)

CLK1 68 20 15 - - -

CLK2 231 200 - - - -

CLK3 >10,000 >10,000 4,500 - - -

CLK4 68 15 - - - -

DYRK1A 282 930 40 33-80 88
Similar to

DYRK3

DYRK1B 1156 130 - 166 17 -

DYRK2 - - 35 900 1890
Similar to

DYRK3

DYRK3 - - - 800 - 0.7

Note: A lower IC50 value indicates greater potency. "-" indicates data not readily available.

A KINOMEscan™ screen of ML315 against 442 kinases confirmed its high selectivity for the

CLK and DYRK families.

Signaling Pathways of Interest
The signaling pathways modulated by CLK and DYRK kinases are crucial for various cellular

functions. Understanding these pathways provides context for the therapeutic potential and

possible off-target effects of their inhibitors.

CLK Signaling Pathway
CLKs are key regulators of pre-mRNA splicing, a fundamental process in gene expression.[1]

They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the

spliceosome.[1] This phosphorylation event dictates the recognition of splice sites and the

subsequent inclusion or exclusion of exons, thereby influencing the production of different
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protein isoforms from a single gene.[1] Dysregulation of this pathway is associated with various

diseases, including cancer.[2]
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CLK Signaling Pathway in mRNA Splicing.

DYRK Signaling Pathway
The DYRK family of kinases plays a significant role in a variety of cellular processes, including

cell proliferation, differentiation, and survival.[3][4] Notably, DYRKs are implicated in the

Hedgehog signaling pathway, a critical regulator of embryonic development and tissue

homeostasis.[5] Aberrant Hedgehog signaling is linked to several forms of cancer.
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Role of DYRKs in the Hedgehog Signaling Pathway.
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Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies

for the key kinase profiling assays are provided below.

KINOMEscan™ Assay Protocol
The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction

between a test compound and a panel of kinases.
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Experimental Workflow for the KINOMEscan™ Assay.

Protocol:

Assay Components: The assay consists of three main components: a DNA-tagged kinase,

an immobilized ligand, and the test compound.[2][5]

Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the

immobilized ligand. The compound competes with the immobilized ligand for binding to the

kinase's active site.

Washing: Unbound kinase is removed through a washing step.
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Quantification: The amount of kinase bound to the immobilized ligand is quantified using

quantitative PCR (qPCR) to detect the DNA tag.[2][5]

Data Analysis: The results are reported as the percentage of the control (DMSO), where a

lower percentage indicates stronger inhibition of the kinase-ligand interaction by the test

compound.[2] Dissociation constants (Kd) can also be determined from dose-response

curves.[5]

LanthaScreen™ Eu Kinase Binding Assay Protocol
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance

energy transfer (TR-FRET) based assay for measuring inhibitor binding to a kinase.

Protocol:

Reagent Preparation: Prepare solutions of the kinase (tagged with an epitope), a europium

(Eu)-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test

compound in an appropriate assay buffer.[4][6]

Assay Plate Setup: Add the test compound, kinase/Eu-antibody mixture, and tracer to the

wells of a microplate.[4]

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes)

to allow the binding reaction to reach equilibrium.[4][7]

FRET Measurement: In the absence of an inhibitor, the binding of the tracer and the Eu-

antibody to the kinase brings the europium donor and the fluorescent acceptor on the tracer

into close proximity, resulting in a high FRET signal.

Competitive Inhibition: The test compound competes with the tracer for binding to the

kinase's ATP pocket. Successful binding of the inhibitor displaces the tracer, leading to a

decrease in the FRET signal.[6]

Data Analysis: The FRET signal is measured using a plate reader. The IC50 value is

determined by plotting the FRET signal against the inhibitor concentration.[6]
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The comprehensive kinase profiling data presented in this guide validates ML315 as a highly

selective inhibitor of the CLK and DYRK kinase families. When compared to other known

inhibitors, ML315 demonstrates a favorable selectivity profile, making it a valuable tool for

studying the biological roles of these kinases. The detailed experimental protocols provided will

enable researchers to independently verify these findings and to utilize these assays for their

own drug discovery efforts. The visualization of the relevant signaling pathways offers a

broader context for understanding the potential therapeutic applications and on-target effects of

inhibiting CLK and DYRK kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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